molecular formula C10H12N4O3 B15182834 Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- CAS No. 102248-95-3

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D-

Katalognummer: B15182834
CAS-Nummer: 102248-95-3
Molekulargewicht: 236.23 g/mol
InChI-Schlüssel: XTRGZFPYBZDSAM-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines an alanine moiety with a dimethyloxazolo-pyrimidine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired product . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and efficiency in production. Additionally, purification processes such as crystallization and chromatography are employed to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyrimidine derivatives, while reduction can lead to the formation of reduced pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cell cycle progression and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- stands out due to its unique combination of an alanine moiety with a dimethyloxazolo-pyrimidine ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

102248-95-3

Molekularformel

C10H12N4O3

Molekulargewicht

236.23 g/mol

IUPAC-Name

(2R)-2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanoic acid

InChI

InChI=1S/C10H12N4O3/c1-4(10(15)16)11-8-7-9(13-5(2)12-8)17-6(3)14-7/h4H,1-3H3,(H,15,16)(H,11,12,13)/t4-/m1/s1

InChI-Schlüssel

XTRGZFPYBZDSAM-SCSAIBSYSA-N

Isomerische SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)N[C@H](C)C(=O)O

Kanonische SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)NC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.